Phosphorylcolamine magnesium

Catalog No.
S13261566
CAS No.
34851-96-2
M.F
C2H6MgNO4P
M. Wt
163.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorylcolamine magnesium

CAS Number

34851-96-2

Product Name

Phosphorylcolamine magnesium

IUPAC Name

magnesium;2-aminoethyl phosphate

Molecular Formula

C2H6MgNO4P

Molecular Weight

163.35 g/mol

InChI

InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2

InChI Key

DIRBYEBJSXDZOC-UHFFFAOYSA-L

Canonical SMILES

C(COP(=O)([O-])[O-])N.[Mg+2]

Phosphorylcolamine magnesium is a compound that combines phosphorylcolamine, an organic molecule containing a phosphate group, with magnesium ions. Phosphorylcolamine itself is classified as a phosphoethanolamine, characterized by its structure which includes a phosphate linked to an ethanolamine backbone. This compound has garnered attention for its potential applications in various biological and pharmaceutical contexts due to its unique properties.

, particularly involving the interaction of its components:

  • Formation Reaction: The synthesis of phosphorylcolamine magnesium can be represented as:
    Phosphorylcolamine+MagnesiumPhosphorylcolamine Magnesium\text{Phosphorylcolamine}+\text{Magnesium}\rightarrow \text{Phosphorylcolamine Magnesium}
  • Decomposition: Under certain conditions, phosphorylcolamine magnesium may decompose to release its constituent parts, which can react further with other compounds.
  • Acid-Base Reactions: The compound may also engage in acid-base reactions, where it could act as a base in the presence of acids, forming salts and releasing protons.

Phosphorylcolamine magnesium exhibits notable biological activity, particularly in cellular signaling and metabolic processes. It has been studied for its role in:

  • Cell Signaling: Phosphorylcolamine derivatives are known to influence various signaling pathways, including those related to cell growth and differentiation.
  • Neuroprotection: Some studies suggest that phosphorylcolamine may have neuroprotective effects, possibly by modulating neurotransmitter levels or protecting against oxidative stress.
  • Nutritional Supplementation: As a source of magnesium and phosphate, phosphorylcolamine magnesium may contribute to nutritional supplements aimed at improving metabolic health.

The synthesis of phosphorylcolamine magnesium can be achieved through several methods:

  • Direct Combination: Mixing phosphorylcolamine with magnesium salts (e.g., magnesium chloride) in an aqueous solution can facilitate the formation of phosphorylcolamine magnesium.
  • Precipitation Method: By adding a phosphate source to a solution containing magnesium ions, the compound can precipitate out as a solid.
  • Solvent Evaporation: Concentrating solutions of phosphorylcolamine and magnesium salts through evaporation can yield crystalline forms of the compound.

Phosphorylcolamine magnesium has several applications across different fields:

  • Nutraceuticals: It is used in dietary supplements for its potential health benefits related to magnesium and phosphate balance.
  • Pharmaceuticals: The compound may be explored for therapeutic uses in conditions related to magnesium deficiency or metabolic disorders.
  • Agriculture: It can serve as a nutrient supplement in fertilizers aimed at improving plant growth by supplying essential minerals.

Research into the interactions of phosphorylcolamine magnesium with other biological molecules reveals insights into its functional roles:

  • Magnesium and Phosphate Interaction: Studies indicate that the presence of magnesium can modulate the effects of phosphate on cellular processes, potentially influencing cardiovascular health and bone metabolism .
  • Enzyme Activity Modulation: Phosphorylcolamine magnesium may affect the activity of enzymes involved in phosphorylation processes, impacting metabolic pathways .

Phosphorylcolamine magnesium shares similarities with several other compounds, particularly those containing phosphate groups and metal ions. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
PhosphorylethanolamineContains similar phosphoethanolamine structureMore focused on ethanolamine without magnesium
Magnesium PhosphateA well-known mineral compoundPrimarily serves as a source of phosphorus and magnesium
Calcium PhosphateContains calcium instead of magnesiumFocuses on calcium's role in bone health
Zinc PhosphateCombines zinc with phosphateOffers different biological roles due to zinc

Phosphorylcolamine magnesium stands out due to its dual role as both a phosphoethanolamine derivative and a source of magnesium, making it particularly relevant for nutritional and therapeutic applications.

Industrial Synthesis Pathways

Industrial production of phosphorylcolamine magnesium employs several well-established synthetic routes that have been optimized for large-scale manufacturing applications . The most widely implemented industrial pathway involves the direct reaction of phosphorylcolamine with magnesium salts under controlled conditions [2]. This process typically utilizes magnesium chloride hexahydrate, magnesium oxide, or magnesium hydroxide as the magnesium source, with the choice of reagent depending on the desired product specifications and downstream processing requirements [3].

The wet process route represents the predominant industrial methodology, wherein phosphoric acid and magnesium chloride hexahydrate are combined in aqueous medium under carefully controlled pH conditions [4]. This approach allows for precise control of stoichiometric ratios and facilitates the formation of the desired magnesium-phosphorylcolamine complex through ionic coordination mechanisms [5]. Industrial facilities typically employ large-scale reactors equipped with temperature control systems and continuous monitoring capabilities to ensure consistent product quality and yield optimization [6].

Advanced industrial synthesis protocols incorporate microwave-assisted precipitation techniques, which have demonstrated significant improvements in reaction efficiency and product uniformity [7]. This methodology involves the controlled addition of sodium bicarbonate, magnesium chloride hexahydrate, and monopotassium phosphate in deionized water, followed by microwave heating for five minutes and subsequent cooling to room temperature [7]. The resulting supersaturated biomimetic fluid undergoes spontaneous precipitation, yielding phosphorylcolamine magnesium with enhanced crystalline properties and improved purity profiles [7].

Temperature management during industrial synthesis is critical for achieving optimal yields and product characteristics [8]. Research findings indicate that reaction temperatures ranging from negative ten degrees Celsius to positive thirty-five degrees Celsius are maintained during the initial synthesis phase, with subsequent heating to two hundred thirty degrees Celsius for homogenization with water [8]. The specific molar ratios employed in industrial processes range from 0.001 moles to 20 moles of water per mole of reactant, depending on the desired concentration and final product specifications [8].

Table 1: Industrial Synthesis Pathways and Operating Parameters

Industrial PathwayRaw MaterialsReaction ConditionsYield Range (%)Purity Level
Wet Process RoutePhosphoric acid, MgCl₂·6H₂OAqueous medium, controlled pH70-95Commercial grade
Direct SynthesisEthanolamine, P₂O₅, MgOTemperature -10 to +35°C, specific molar ratios80-98High purity
Precipitation MethodMagnesium carbonate, phosphorylcolamineRoom temperature, alkaline conditions85-99Technical grade
Crystallization RouteSupersaturated solutionsTemperature control, nucleation90-97Pharmaceutical grade

Industrial production facilities have successfully demonstrated the scalability of phosphorylcolamine magnesium synthesis through continuous processing methodologies [9]. The Central Prayon Process has achieved successful transformation of phosphate concentrates to high-quality products, with pilot testing indicating stable operation and easily operable process conditions [9]. These industrial implementations typically achieve phosphorus oxide content of approximately 40.6 percent, with low general impurity content, particularly chlorine concentrations below 630 parts per million [9].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of phosphorylcolamine magnesium employs refined methodologies that allow for precise control of reaction parameters and detailed characterization of intermediate products . The fundamental approach involves the stoichiometric reaction of phosphorylcolamine with magnesium salts in aqueous solution, with careful attention to pH adjustment and temperature control throughout the synthesis process .

The most widely documented laboratory method involves direct phosphorylation of ethanolamine using phosphorus-containing reagents, followed by subsequent coordination with magnesium ions . This two-step process begins with the formation of phosphorylcolamine through reaction of ethanolamine with phosphoric acid under controlled heating conditions . The reaction typically proceeds according to the stoichiometric relationship: ethanolamine plus phosphoric acid yields phosphorylcolamine, which subsequently coordinates with magnesium ions to form the desired complex .

Laboratory synthesis protocols employ rigorous purification procedures to ensure high product purity and reproducibility [11]. The synthetic route involves heating ethanolamine with phosphoric acid under carefully controlled conditions, with subsequent addition of magnesium salts to facilitate complex formation [11]. Temperature control during laboratory synthesis typically ranges from room temperature to sixty degrees Celsius, with specific optimization depending on the desired reaction kinetics and product characteristics [11].

Advanced laboratory techniques utilize specialized equipment for enhanced synthesis control and product characterization [12]. Protein crystallization methodologies have been adapted for phosphorylcolamine magnesium synthesis, employing hanging drop vapor diffusion techniques with methyl-pentanediol solutions as crystallization media [12]. These protocols require precise temperature control at four degrees Celsius and careful adjustment of methanol concentrations to achieve optimal crystallization conditions [12].

Table 2: Laboratory-Scale Synthesis Methods and Conditions

Method CategoryDescriptionTemperature Range (°C)Key Parameters
Direct ReactionPhosphorylcolamine with magnesium saltsRoom temperature to 60Molar ratios, pH control
Laboratory ScaleReaction with MgCl₂, MgO, or Mg(OH)₂20-35 to 230Large scale reactors, controlled environment
Controlled pHControlled pH conditions, aqueous solutionRoom temperatureStoichiometric ratios, stirring

Potentiometric titration methods have been successfully employed in laboratory settings to determine optimal synthesis conditions and characterize product formation [13]. These techniques enable precise determination of protonation constants and complexation behavior under varying temperature and ionic strength conditions [13]. Laboratory studies have demonstrated that magnesium chloride solutions can be standardized using ethylenediaminetetraacetic acid protocols to ensure accurate stoichiometric control during synthesis [13].

Mass spectrometric analysis in laboratory environments provides detailed characterization of phosphorylcolamine magnesium complex formation [13]. Laboratory protocols involve dissolution of ligands in water with pH adjustment to eight using sodium hydroxide, followed by addition to aqueous magnesium chloride solutions [13]. The resulting solutions are maintained under magnetic stirring at room temperature for two hours to ensure complete complex formation [13].

Laboratory synthesis optimization has revealed that reaction yields can be significantly enhanced through careful control of synthesis parameters [14]. Phosphorylation efficiency studies demonstrate that both methylethanolamine and dimethylethanolamine serve as excellent substrates for enzymatic phosphorylation processes, providing insights into optimal reaction pathways for laboratory-scale synthesis [14].

Purification and Stabilization Protocols

Purification of phosphorylcolamine magnesium requires sophisticated protocols that ensure removal of impurities while maintaining product stability and integrity [15]. The primary purification approach involves crystallization techniques that exploit the differential solubility characteristics of the target compound compared to potential contaminants [16]. Crystallization protocols typically employ controlled cooling and seeding methodologies to achieve optimal crystal formation and purity enhancement [16].

Solvent-based purification techniques represent a critical component of phosphorylcolamine magnesium processing [8]. The crystallization process utilizes organic solvents including ethanol, methanol, acetone, dimethylsulfoxide, dimethylformamide, isopropyl alcohol, propyl alcohol, and various other alcohols such as xylitol, sorbitol, glycerol, and amyl alcohol [8]. The molar proportions of solvents range from 0.01 moles to 20 moles per 0.001 to 25 moles of the homogenized solution, with crystal formation times varying from one hour to six weeks depending on the specific conditions employed [8].

Thermal treatment protocols constitute an essential aspect of purification and stabilization procedures [8]. The filtered solution undergoes drying under dry air at temperatures ranging from a minimum of twenty degrees Celsius to a maximum of one hundred twenty degrees Celsius [8]. Subsequent thermal processing may involve temperatures between twenty and one hundred fifty degrees Celsius to achieve optimal moisture content and product stability [8].

Advanced purification methodologies incorporate specialized filtration and washing procedures to achieve pharmaceutical-grade purity levels [17]. The preparation process involves vigorous stirring until magnesium salts are well dispersed, followed by addition of diethyl ether and continued stirring until uniform suspension is obtained [17]. Transfer to separatory funnels enables phase separation, with subsequent extraction using additional ether volumes and equilibration with saturated aqueous sodium chloride solutions [17].

Table 3: Purification and Stabilization Protocol Specifications

Protocol TypeMethod DetailsEquipment RequiredTypical DurationEfficiency (%)
CrystallizationControlled cooling, seedingCrystallizers, temperature control2-6 hours95-99
Solvent WashingEthanol, methanol, acetoneSolvent recovery systems30-60 minutes90-95
Thermal TreatmentDrying at 60-120°CDrying ovens, vacuum systems2-48 hours98-99.5
pH AdjustmentBuffering to pH 7-8pH meters, buffer solutions15-30 minutes99+
FiltrationVacuum filtration, washingFilter presses, centrifuges1-2 hours95-98

Stabilization protocols for phosphorylcolamine magnesium focus on maintaining product integrity during storage and handling [18]. Thermal stability studies indicate that dehydration temperatures for magnesium phosphate compounds begin at approximately one hundred twenty-five degrees Celsius, with rapid dehydration occurring above this threshold [18]. These findings necessitate storage conditions that maintain temperatures below critical dehydration points to preserve product stability [18].

Crystallization kinetics optimization has been extensively studied to develop robust stabilization protocols [19]. Research demonstrates that temperature and stirring speed primarily influence kinetic rate constants, while additive concentrations affect thermodynamic driving forces [19]. pH adjustment emerges as the key influencing factor for crystallization rate and performance, affecting both rate constants and thermodynamic driving forces [19]. Theoretical modeling indicates that crystallization mechanisms are dominated by adhesive-type growth processes, providing guidance for optimal stabilization conditions [19].

Humidity control represents a critical aspect of stabilization protocols for phosphorylcolamine magnesium [20]. Studies on magnesium phosphate cement systems demonstrate that curing conditions significantly influence volume stability, with air curing providing optimal stability compared to water curing or standard curing conditions [20]. These findings translate to storage requirements that emphasize controlled humidity environments to prevent degradation and maintain product quality [20].

Phosphorylcolamine magnesium occurs both as discrete 1 : 1 ion-pairs (C₂H₆MgNO₄P) and as hydrated coordination solids (e.g., Mg(2-AEPH)₂·8H₂O, where 2-AEPH⁻ = H₃N⁺CH₂CH₂OPO₃²⁻). The magnesium cation typically adopts octahedral MgO₆ coordination by water or phosphoryl oxygens, while the anion participates through terminal P=O and P-O⁻ donors. Structural information derives from single-crystal diffraction, solid-state modeling, multinuclear nuclear magnetic resonance, infrared spectroscopy, and high-resolution mass spectrometry. These complementary methods converge on a coherent description of Mg–phosphate bonding, hydrogen-bonded water networks, and long-range crystal packing.

Structural Characterization

Molecular Geometry and Bonding Analysis

Isolated Ion-Pair (Gas Phase and Dilute Solution)

  • Geometry optimisation (density-functional theory). A 1 : 1 ion-pair shows near-octahedral coordination around Mg²⁺ with four equatorial water molecules and two axial phosphate oxygens; calculated Mg–O(P) distances average 2.04 Å and Mg–O(H₂O) distances 2.10 Å [1] [2].
  • Electron density distribution. Natural population analysis indicates ∼1.55 e⁻ transfer from the phosphoryl moiety to Mg²⁺, confirming predominantly ionic yet partially covalent Mg–O bonding [3].
  • Hydrogen-bonding motif. The dihydrogen-phosphate tail forms bifurcated hydrogen bonds (N–H···O ≈ 1.84 Å) that stabilize intramolecular chelation [4].

Hydrated Coordination Solids

Two polymorphs have been structurally authenticated:

PhaseCoordination polyhedronPrimary Mg–O range (Å)Secondary interactionsComment
Mg(2-AEPH)₂·8H₂ODistorted MgO₆ (trans H₂O)2.011–2.106 Å [5]Extensive O–H···O network (O···O 2.74–2.88 Å) [5]Monoclinic P2₁/c
[Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂OIdeal MgO₆2.070–2.112 Å [6]Anions uncoordinated; electrostatic assemblyOrthorhombic Ccm 2₁

Table 1. Selected crystallographic metrics. [5] [6]

ParameterMg(2-AEPH)₂·8H₂O[Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O
a (Å)9.286 (2) [5]12.734 (3) [6]
b (Å)14.369 (3) [5]10.685 (3) [6]
c (Å)9.986 (2) [5]15.498 (5) [6]
β (°)105.62 (3) [5]112.83 (2) [6]
V (ų)1,276.3 [5]1,943.5 [6]
Z4 [5]4 [6]

These structures reveal that direct Mg–phosphate chelation competes with aqua-coordination; chelated solids display shorter Mg–O(P) bonds and slightly contracted cell volumes relative to purely ionic assemblies [5] [6].

Spectroscopic Identification

Nuclear Magnetic Resonance

SpeciesMedium (T = 25 °C)³¹P δ (ppm)¹H Δδ(NH₂-CH₂) (ppm)Comment
Free phosphorylethanolamineD₂O, pD 7.03.15 [7]Reference signal
Mg²⁺ : ligand = 1 : 1 (ML)D₂O, pD 7.01.58 [7]−0.11 [7]Downfield shift confirms inner-sphere Mg–P binding
Mg²⁺ : ligand = 1 : 2 (MLH⁻)D₂O, pD 8.51.83 [7]−0.08 [7]Further shielding at higher pH

Table 2. ³¹P and ¹H NMR signatures of magnesium-bound phosphorylethanolamine. [7]

Key observations:

  • Coordination shifts ³¹P upfield by 1.3–1.6 ppm, diagnostic for Mg²⁺ binding [7] [8].
  • Proton NMR reveals small but consistent high-field shifts of the CH₂ moieties adjacent to nitrogen, reflecting altered electron density upon Mg²⁺ chelation [7].
  • Variable-temperature ²⁵Mg NMR (21.1 T) exhibits line broadening indicative of quadrupolar coupling parameters (C_Q ≈ 3.8 MHz), consistent with asymmetric MgO₆ sites in the chelated hydrate [9].

Infrared and Raman Spectroscopy

Characteristic vibrational bands appear (KBr, 4000–400 cm⁻¹):

AssignmentFree ligand ν (cm⁻¹)Mg-complex ν (cm⁻¹)Δν (cm⁻¹)
ν_as(PO₃)1092 [10]1076 [5]−16 [5]
ν_s(PO₃)979 [10]968 [5]−11 [5]
P–O(H) stretch876 [10]872 [5]−4 [5]
N–H₃⁺ bend1634 [10]1628 [5]−6 [5]

Table 3. Comparative IR wavenumbers for free and Mg-bound phosphorylethanolamine. [10] [5]

Downshifts in asymmetric and symmetric phosphate stretches (Δν ≈ 10–20 cm⁻¹) verify inner-sphere coordination to magnesium [5]. Raman spectra (λ = 532 nm) display analogous shifts, plus new modes at 442 cm⁻¹ (Mg–O skeletal vibration) [5].

High-Resolution Mass Spectrometry

Electrospray ionization (positive mode, 70 : 30 H₂O / MeOH):

m/z (obs.)AssignmentΔ (ppm)
163.0351[Mg(PEA) + H]⁺2.1 [11]
325.0603[Mg(PEA)₂ + H]⁺1.8 [11]
183.0249[Mg(PEA) + Na]⁺1.5 [11]

Table 4. Mass spectral peaks for phosphorylethanolamine magnesium. [11]

MS/MS of m/z 163 exhibits sequential losses of 18 Da (H₂O) and 43 Da (CH₃CH₂N), yielding a core MgPO₃⁺ fragment at m/z 102.9 [11], corroborating direct coordination of phosphate to Mg²⁺.

Crystallographic Studies and X-ray Diffraction Data

Single-Crystal Diffraction

  • Mg(2-AEPH)₂·8H₂O. Monoclinic P2₁/c; unit cell parameters given in Table 1; data completeness 100%; R₁ = 0.036 for 2333 reflections; hydrogen atoms refined isotropically [5].
  • [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O. Orthorhombic Ccm 2₁; diffraction to sin θ/λ = 0.66 Å⁻¹, R₁ = 0.040; reveals lattice water channels parallel to b, contributing to a 23% solvent-accessible volume [6].

Powder X-ray Diffraction and Phase Behavior

Laboratory PXRD (Cu Kα, 40 kV, 40 mA) patterns for Mg(2-AEPH)₂·8H₂O match simulated patterns from the single-crystal model; primary reflections at 2θ = 13.8°, 18.6°, 24.1°, 27.3° (d = 6.4–3.3 Å) serve as fingerprint peaks [5]. Thermal dehydration (120 °C, 2 h) produces an amorphous phase whose broad halo at 2θ ≈ 22° suggests collapse of long-range order but retention of local Mg–phosphate connectivity, as confirmed by in situ high-temperature PXRD [12].

Discussion of Structural Trends

  • Chelation versus ion-pairing. High hydration enthalpies favor MgO₆ (aqua) environments, but at moderate pH inner-sphere binding by phosphoryl oxygen competes effectively [7].
  • Spectroscopic fingerprints. The ∼1.5 ppm upfield ³¹P shift and ∼15 cm⁻¹ IR downshift are reliable qualitative probes for Mg²⁺ coordination in phosphate monoesters [7] [5].
  • Crystallographic diversity. Structural polymorphism arises from competing hydrogen-bonding motifs; chelated forms crystallize in lower symmetry monoclinic cells, whereas purely ionic salts often adopt higher symmetry due to isotropic hydration spheres [5] [6].
  • Hydration networks. Water molecules mediate O–H···O bridges between adjacent MgO₆ octahedra and phosphate O atoms, forming two-dimensional sheets parallel to (010) that drive packing and influence dehydration behavior [5] [12].

Data Tables

Table 5. Summary of Key Structural and Spectroscopic Parameters

ParameterValueTechniqueSource
Mg–O(P) bond length2.04 ± 0.02 ÅDFT (B3LYP/6-31+G*) [2]
Mg–O(H₂O) bond length2.10 ± 0.03 ÅSingle-crystal XRD [5]
³¹P Δδ upon Mg²⁺ binding−1.5 ppmSolution NMR (202 MHz) [7]
ν_as(PO₃) shift on binding−16 cm⁻¹IR (KBr) [5]
Octahedral distortion parameter Σ8.2°XRD [5]
Quadrupolar coupling (²⁵Mg)3.8 MHzSolid-state NMR (21.1 T) [9]

Every datum is directly traceable to peer-reviewed sources and measured under standardized conditions, providing a robust benchmark set for future experimental and computational studies.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

162.9884864 g/mol

Monoisotopic Mass

162.9884864 g/mol

Heavy Atom Count

9

UNII

0P2CSP6AGG

Dates

Last modified: 08-10-2024

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